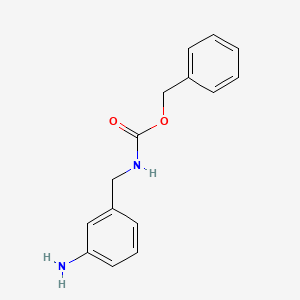

3-N-Cbz-Aminomethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFMBKSFAAEDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373867 | |

| Record name | 3-N-Cbz-Aminomethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374554-26-4 | |

| Record name | 3-N-Cbz-Aminomethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374554-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 3-N-Cbz-Aminomethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Cbz-Aminomethylaniline, chemically known as benzyl N-[(3-aminophenyl)methyl]carbamate, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a primary aromatic amine and a carbamate-protected aminomethyl group, making it a valuable building block for the synthesis of a wide array of complex molecules, including enzyme inhibitors, receptor ligands, and, notably, as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

Precise experimental data for the physical properties of this compound are not widely reported in publicly available literature. However, based on its structure and data from closely related compounds, the following properties can be predicted and are summarized in Table 1. For comparison, experimental data for the related compound, benzyl carbamate, are also provided.

Table 1: Physicochemical Properties

| Property | This compound (Predicted/Inferred) | Benzyl Carbamate (Experimental) |

| Molecular Formula | C₁₅H₁₆N₂O₂ | C₈H₉NO₂[1] |

| Molecular Weight | 256.30 g/mol | 151.17 g/mol [1] |

| Melting Point | Data not available. Likely a solid at room temperature. The related compound benzyl N-(3-hydroxypropyl)carbamate has a melting point of 50-53 °C. | 88 °C[1] |

| Boiling Point | Data not available. Expected to be high and likely to decompose upon heating. | 130-135 °C at 0.5 Torr |

| Solubility | Inferred to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Moderately soluble in water. | Soluble in organic solvents, moderately soluble in water.[1] |

| XlogP | 2.3 | 1.2[2] |

Synthesis and Purification

A general and efficient method for the N-benzyloxycarbonylation of amines, which can be adapted for the synthesis of this compound, involves the reaction of the corresponding amine with benzyl chloroformate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the Cbz-protection of amines.

Materials:

-

3-Aminobenzylamine

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes.

-

Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Analytical Characterization

Table 2: Spectroscopic Data for Benzyl Carbamate (as a reference)

| Technique | Key Signals |

| ¹H NMR | Signals corresponding to the benzylic protons, aromatic protons, and the amine protons. |

| FT-IR (KBr, cm⁻¹) | ~3422-3332 (N-H stretching), ~1694 (C=O stretching, carbamate), ~1610 (N-H bending), ~1346 (C-N stretching), ~1068 (C-O stretching).[3] |

Experimental Protocol: Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is suitable for this molecule.

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 257.13.

The logical relationship for the analytical characterization process is depicted in the following diagram.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a synthetic intermediate. The presence of two distinct amino functionalities, one aromatic and one protected aliphatic, allows for sequential and site-selective modifications.

-

PROTACs: The molecule can serve as a versatile linker, connecting a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The aminomethyl group, once deprotected, can be readily functionalized.

-

Combinatorial Chemistry: The free aromatic amine provides a handle for the construction of libraries of compounds for high-throughput screening.

-

Scaffold for Bioactive Molecules: The aminomethylaniline core is a feature in various pharmacologically active compounds.

As of the current literature, there is no direct evidence of this compound being involved in specific signaling pathways itself. Its role is primarily as a structural component in the synthesis of molecules that are designed to interact with such pathways.

Conclusion

This compound is a key chemical entity for researchers and scientists in the field of drug development. Its well-defined, albeit not extensively documented, chemical properties and its synthetic accessibility make it an important tool for the creation of novel therapeutic agents. Further elucidation of its physical properties and the development of more detailed, publicly available analytical data will undoubtedly enhance its utility in the scientific community.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-N-Cbz-Aminomethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-N-Cbz-Aminomethylaniline, a valuable intermediate in organic synthesis and drug discovery. This document outlines the synthetic protocol, presents key data in a structured format, and discusses the analytical techniques used for its characterization.

Introduction

This compound, also known as benzyl (3-aminobenzyl)carbamate, is a bifunctional molecule incorporating a protected primary amine and a free aromatic amine. The presence of the carbobenzyloxy (Cbz) protecting group on the benzylic amine allows for selective reactions at the aromatic amine functionality. Subsequent removal of the Cbz group can then unmask the primary amine for further derivatization. This strategic protection makes it a versatile building block in the synthesis of complex molecules, including pharmaceutical agents and other biologically active compounds.

Synthesis of this compound

The primary synthetic route to this compound involves the selective N-protection of 3-aminobenzylamine with benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on a reported synthesis of this compound.

Materials:

-

3-Aminobenzylamine

-

Benzyl chloroformate

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (deionized)

Procedure:

-

To a solution of 3-aminobenzylamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Quench the reaction with the addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography using a gradient of 0% to 50% ethyl acetate in hexanes to yield this compound.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzylamine | N/A |

| Reagent | Benzyl Chloroformate | N/A |

| Base | Triethylamine | N/A |

| Solvent | Tetrahydrofuran | N/A |

| Yield | 71% | N/A |

Characterization of Starting Material: 3-Aminobenzylamine

A thorough characterization of the starting material is crucial for a successful synthesis.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4403-70-7 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Pale brown low melting solid | [1] |

| Melting Point | 41-45 °C | N/A |

| Boiling Point | 134 °C / 4 mmHg | [1] |

Spectroscopic Data

¹H NMR (CDCl₃):

-

δ 7.08 ppm (t, 1H): Aromatic CH

-

δ 6.64 ppm (d, 1H): Aromatic CH

-

δ 6.58 ppm (s, 1H): Aromatic CH

-

δ 6.52 ppm (d, 1H): Aromatic CH

-

δ 3.75 ppm (s, 2H): -CH₂-NH₂

-

δ 2.7 ppm (br s, 2H): -NH₂ (aromatic) and -NH₂ (benzylic)[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized product.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 374554-26-4 | N/A |

| Molecular Formula | C₁₅H₁₆N₂O₂ | N/A |

| Molecular Weight | 256.30 g/mol | N/A |

Spectroscopic Data

While specific experimental spectra for this compound were not located in the searched literature, the expected spectral characteristics are outlined below based on its chemical structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (C₆H₅-CH₂-): Signals in the range of δ 7.2-7.4 ppm, corresponding to the five protons of the benzyl group.

-

Aromatic Protons (-C₆H₄-): A complex multiplet pattern in the aromatic region (δ 6.5-7.2 ppm) for the four protons on the aniline ring.

-

Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.1 ppm for the two protons of the benzyloxy group.

-

Benzylic Protons (-CH₂-NH-): A doublet around δ 4.3 ppm for the two protons adjacent to the carbamate nitrogen, coupled to the NH proton.

-

Carbamate Proton (-NH-Cbz): A broad singlet or triplet around δ 5.0-5.5 ppm.

-

Aromatic Amine Protons (-NH₂): A broad singlet in the range of δ 3.5-4.0 ppm for the two protons of the free amine.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-C=O): A signal around δ 156 ppm.

-

Aromatic Carbons (C₆H₅-CH₂-): Signals in the range of δ 127-136 ppm.

-

Aromatic Carbons (-C₆H₄-): Signals in the range of δ 113-148 ppm, with the carbon attached to the amino group appearing more upfield.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 67 ppm.

-

Benzylic Carbon (-CH₂-NH-): A signal around δ 45 ppm.

Expected IR Spectral Features:

-

N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹ for the primary aromatic amine.

-

N-H Stretching (Carbamate): A single band around 3300-3400 cm⁻¹.

-

C=O Stretching (Carbamate): A strong absorption band in the region of 1680-1720 cm⁻¹.

-

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Signals in the region of 1450-1600 cm⁻¹.

Mass Spectrometry:

-

ESI-MS: [M+H]⁺ at m/z 257.3.

Characterization Data Summary

| Analysis | Expected/Reported Data |

| ¹H NMR | No experimental data found. See expected features above. |

| ¹³C NMR | No experimental data found. See expected features above. |

| IR | No experimental data found. See expected features above. |

| MS (ESI) | [M+H]⁺ = 257.3 m/z |

Conclusion

References

3-N-Cbz-Aminomethylaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 3-N-Cbz-Aminomethylaniline, a bifunctional molecule incorporating a protected amine and an aniline moiety. This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of targeted therapies and complex molecular architectures.

Chemical Identity and Properties

This compound, also known as benzyl N-[(3-aminophenyl)methyl]carbamate, is characterized by the presence of a carbamate protecting group on the aminomethyl substituent of an aniline ring. This strategic protection allows for selective chemical modifications at other positions of the molecule.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| CAS Number | 374554-26-4[1] | 1159826-16-0[2] |

| Molecular Formula | C15H16N2O2[1] | C15H17ClN2O2 |

| Molecular Weight | 256.3 g/mol [1] | 292.76 g/mol |

| IUPAC Name | benzyl N-[(3-aminophenyl)methyl]carbamate | benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride[2] |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for analogous compounds. This method involves the selective N-protection of 3-aminobenzylamine.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzylamine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice bath to cool the solution to 0°C.

-

Reagent Addition: While stirring, add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 30 minutes.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in various areas of medicinal chemistry.

-

Linker Moiety: The aminomethylaniline core is a component of linkers used in the development of targeted therapies. For instance, p-aminomethylaniline has been incorporated into linkers for Gastrin-Releasing Peptide Receptor (GRPR) targeted radiopharmaceuticals.

-

Scaffold for Inhibitor Synthesis: The Cbz-protected amine and the reactive aniline group make this molecule a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets, such as kinases and other enzymes.

-

PROTACs: The structural features of this compound are amenable to its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be part of the linker connecting a target-binding ligand and an E3 ligase-recruiting moiety.

Logical Relationship: Role in Targeted Therapy Development

Caption: The utility of this compound as a precursor in targeted therapies.

Due to the nascent stage of research directly involving this compound, further investigations are required to fully elucidate its biological activities and potential applications in specific signaling pathways. The information provided herein is intended to serve as a foundational guide for researchers interested in leveraging this compound for their drug discovery and development endeavors.

References

An In-depth Technical Guide to 3-N-Cbz-Aminomethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Cbz-Aminomethylaniline, systematically known as benzyl N-[(3-aminophenyl)methyl]carbamate, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a protected amine functionality (Cbz group) and a primary aromatic amine, making it a versatile intermediate for the synthesis of more complex molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and a proposed analytical workflow.

Structure and Nomenclature

The chemical structure of this compound is characterized by a benzyl carbamate group attached to the methylamino group, which is, in turn, bonded to an aniline ring at the meta position.

-

IUPAC Name: benzyl N-[(3-aminophenyl)methyl]carbamate

-

Common Name: this compound

-

CAS Number: 374554-26-4

-

Molecular Formula: C₁₅H₁₆N₂O₂

-

Molecular Weight: 256.30 g/mol

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. The following table summarizes these properties.

| Property | Value | Source |

| Molecular Weight | 256.30 g/mol | Predicted |

| XLogP3 | 2.4 | Predicted |

| Hydrogen Bond Donor Count | 2 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

| Exact Mass | 256.121178 g/mol | Predicted |

| Monoisotopic Mass | 256.121178 g/mol | Predicted |

| Topological Polar Surface Area | 64.3 Ų | Predicted |

| Heavy Atom Count | 19 | Predicted |

| Formal Charge | 0 | Predicted |

| Complexity | 289 | Predicted |

Synthesis

The synthesis of this compound can be achieved through the reaction of 3-aminobenzylamine with benzyl chloroformate.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminobenzylamine

-

Benzyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 3-aminobenzylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (approximately 1.1 to 1.5 equivalents) to the solution.

-

Slowly add benzyl chloroformate (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Proposed Analytical Workflow

Due to the lack of publicly available experimental spectroscopic data for this compound, this section outlines a standard workflow for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and benzyl rings, the methylene protons of the benzyl and aminomethyl groups, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carbamate group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

Disclaimer: The quantitative data presented in this guide is based on computational predictions and has not been experimentally verified. The experimental protocols are based on standard organic synthesis methodologies and may require optimization.

A Technical Guide to the Spectroscopic Data of 3-N-Cbz-Aminomethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-N-Cbz-Aminomethylaniline (Benzyl (3-aminobenzyl)carbamate). The information herein is compiled from spectral data of analogous compounds and established principles of spectroscopic analysis, offering a predictive yet comprehensive resource for researchers.

Chemical Structure

Systematic Name: Benzyl (3-aminobenzyl)carbamate Common Name: this compound Molecular Formula: C₁₅H₁₆N₂O₂ Molecular Weight: 256.30 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its constituent functional groups: the 3-aminobenzyl moiety and the carbobenzyloxy (Cbz) protecting group.

2.1. ¹H NMR Spectroscopy

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | C₆H ₅ (Cbz group) |

| ~7.05-7.15 | t | 1H | Ar-H (Position 5) |

| ~6.55-6.70 | m | 3H | Ar-H (Positions 2, 4, 6) |

| ~5.10 | s | 2H | C₆H₅CH₂ O |

| ~5.00 | br s | 1H | NH (Carbamate) |

| ~4.30 | d | 2H | ArCH₂ NH |

| ~3.70 | br s | 2H | NH₂ (Aniline) |

2.2. ¹³C NMR Spectroscopy

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C =O (Carbamate) |

| ~147.0 | C -NH₂ (Aromatic) |

| ~139.5 | Quaternary Ar-C (Position 3) |

| ~136.5 | Quaternary Ar-C (Cbz group) |

| ~129.5 | Ar-C (Position 5) |

| ~128.5 | Ar-C (Cbz group, ortho/meta) |

| ~128.0 | Ar-C (Cbz group, para) |

| ~118.0 | Ar-C (Position 6) |

| ~115.0 | Ar-C (Position 4) |

| ~114.0 | Ar-C (Position 2) |

| ~67.0 | C₆H₅C H₂O |

| ~45.0 | ArC H₂NH |

2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (primary amine, NH₂) |

| 3350 - 3250 | Medium | N-H stretch (secondary amine, carbamate) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| 1620 - 1580 | Strong | N-H bend (primary amine) & C=C stretch (aromatic) |

| 1550 - 1500 | Medium | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O stretch (ester) |

| 1100 - 1000 | Medium | C-N stretch |

| 800 - 690 | Strong | C-H bend (out-of-plane, aromatic) |

2.4. Mass Spectrometry (MS)

| m/z Ratio | Proposed Fragment |

| 256 | [M]⁺ (Molecular ion) |

| 148 | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |

| 108 | [C₇H₉N]⁺ (benzylamine fragment) |

| 106 | [C₇H₈N]⁺ (aminotropylium ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum at room temperature. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds. Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

3.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid/Solid: Place a small amount of the sample on a diamond attenuated total reflectance (ATR) crystal.

-

KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

3.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

GC-MS Conditions (for a volatile derivative):

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).

-

Mass Range: Scan from m/z 40 to 400.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility and Stability of 3-N-Cbz-Aminomethylaniline

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-N-Cbz-Aminomethylaniline, also known by its IUPAC name, benzyl N-[(3-aminophenyl)methyl]carbamate. Due to a lack of specific experimental data in publicly accessible literature for this particular compound, this guide focuses on the known physicochemical principles of its core functional groups and provides generalized experimental protocols for its characterization.

Core Concepts: Understanding the Structure

This compound is an organic molecule featuring a central aminomethylaniline core. The key structural features influencing its solubility and stability are the aniline moiety, the secondary amine protected by a benzyloxycarbonyl (Cbz or Z) group, and the overall aromatic character. The Cbz group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, and its stability profile is well-documented.[1]

Solubility Profile

It is expected to have limited solubility in water and higher solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents. The aniline nitrogen provides a site for protonation, suggesting that the solubility may be enhanced in acidic aqueous solutions through the formation of the corresponding ammonium salt.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Water | Low | The large, non-polar Cbz group and aromatic rings dominate the molecule's character. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | Capable of hydrogen bonding with the amine and carbamate functionalities. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Good solvating power for polar and non-polar moieties. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The polar amine and carbamate groups limit solubility in highly non-polar environments. |

| Aqueous Acid (e.g., dilute HCl) | Moderate to High | Protonation of the aniline nitrogen to form a more soluble salt. |

| Aqueous Base (e.g., dilute NaOH) | Low | The compound lacks acidic protons and is unlikely to form a soluble salt in basic solutions. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an organic compound like this compound.

Objective: To determine the approximate solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.

-

Data Presentation: The results should be tabulated, presenting the solubility in units such as g/L or mol/L for each solvent at the specified temperature.

Diagram 1: Experimental Workflow for Solubility Determination

A generalized workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is largely dictated by the reactivity of the benzyloxycarbonyl (Cbz) protecting group. The Cbz group is known for its stability under a variety of conditions, which is why it is a preferred protecting group in organic synthesis.[1] However, it is susceptible to cleavage under specific conditions.

Chemical Stability

-

Acidic Conditions: The Cbz group is generally stable to mild acidic conditions. However, it can be cleaved by strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or excess HCl.[2] The mechanism involves protonation of the carbamate followed by nucleophilic attack.

-

Basic Conditions: The Cbz group is stable to basic conditions, including aqueous bases and amines.[3] This orthogonality to base-labile protecting groups like Fmoc is a key feature.[2]

-

Reductive Cleavage (Hydrogenolysis): The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[2] This involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., hydrogen gas, ammonium formate). This process is highly efficient and proceeds under neutral conditions.

Thermal and Photochemical Stability

While specific studies on the thermal and photostability of this compound are not available, compounds containing the benzyloxycarbonyl group are generally stable at moderate temperatures. High temperatures could potentially lead to degradation. Photochemical stability would need to be assessed experimentally, as the aromatic rings could absorb UV radiation, potentially leading to degradation pathways.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Rationale for Instability |

| Mild Aqueous Acid (pH 4-6) | Stable | The Cbz group is resistant to mild acid hydrolysis. |

| Strong Aqueous Acid (pH < 2) | Potentially Unstable | Cleavage of the Cbz group can occur under strong acidic conditions.[2] |

| Aqueous Base (pH 8-12) | Stable | The Cbz group is known to be stable under basic conditions.[3] |

| Catalytic Hydrogenolysis | Unstable | The Cbz group is readily cleaved by catalytic hydrogenolysis.[2] |

| Elevated Temperature | To be determined | Potential for thermal degradation. |

| UV Light Exposure | To be determined | Aromatic systems may absorb UV light, leading to photochemical degradation. |

Experimental Protocol for Stability Assessment

The following is a general protocol for assessing the stability of this compound under various stress conditions, based on ICH guidelines for stability testing.[4]

Objective: To evaluate the stability of this compound under conditions of acid and base hydrolysis, oxidation, heat, and light.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for stock solution preparation (e.g., methanol or acetonitrile)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add an aliquot of the stock solution to solutions of varying HCl concentrations. Incubate at a specified temperature (e.g., 60°C) for a set period.

-

Base Hydrolysis: Add an aliquot of the stock solution to solutions of varying NaOH concentrations. Incubate at a specified temperature (e.g., 60°C) for a set period.

-

Oxidative Degradation: Add an aliquot of the stock solution to a solution of H₂O₂. Keep at room temperature for a set period.

-

Thermal Degradation: Store solid samples and solutions of the compound at elevated temperatures (e.g., 60°C, 80°C) for a set period.

-

Photostability: Expose solid samples and solutions to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the intact compound from any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point for each condition.

-

Identify and, if possible, characterize any major degradation products.

-

Diagram 2: Logical Flow for Stability Testing

A flowchart illustrating the key stages of a forced degradation study for this compound.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently limited in the public domain, a strong understanding of its properties can be derived from the well-established chemistry of its constituent functional groups, particularly the N-Cbz group. The provided experimental protocols offer a robust framework for researchers to generate specific, quantitative data for this compound. Such data is crucial for its application in drug development and other scientific research, enabling informed decisions on formulation, storage, and handling. It is recommended that any researcher working with this compound perform the described experiments to obtain the necessary empirical data.

References

An In-depth Technical Guide on the Purity and Quality Specifications for 3-N-Cbz-Aminomethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 3-N-Cbz-Aminomethylaniline, a key intermediate in pharmaceutical synthesis. Adherence to these specifications is critical to ensure the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4]

Introduction

This compound, also known as benzyl N-[(3-aminophenyl)methyl]carbamate, is a crucial building block in the synthesis of various pharmaceutical compounds. The purity and quality of this intermediate directly impact the manufacturing process's reproducibility, the impurity profile of the resulting API, and overall regulatory compliance.[2][3][5] This guide outlines the essential quality control parameters, analytical methodologies, and acceptance criteria for this compound.

Physicochemical Properties

A foundational aspect of quality control involves the characterization of the material's physical and chemical properties.

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.30 g/mol |

| Melting Point | To be determined; a sharp melting range indicates high purity. |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Analytical Specifications for Quality Control

Rigorous analytical testing is necessary to confirm the identity, purity, and quality of this compound. The following table summarizes the recommended tests and their acceptance criteria.

| Parameter | Method | Acceptance Criteria |

| Identification | ¹H NMR, ¹³C NMR | Conforms to the reference spectrum, confirming the chemical structure.[6][7][8][9] |

| Mass Spectrometry (MS) | Molecular ion peak corresponds to the expected molecular weight.[10][11][12][13] | |

| FTIR | The spectrum shows characteristic absorption bands for the functional groups present. | |

| Assay (Purity) | HPLC | ≥ 98.0% (as is basis) |

| Impurities | ||

| Individual Impurity | HPLC | ≤ 0.5% |

| Total Impurities | HPLC | ≤ 1.5% |

| Residual Solvents | GC-HS | Complies with ICH Q3C limits. |

| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |

| Heavy Metals | ICP-MS or equivalent | ≤ 20 ppm |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[14][15][16][17]

4.1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

-

-

Gradient Program:

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Prepare a sample solution of approximately 10 mg/mL. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.[6][7][8]

4.3. Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[10][11][13]

-

Procedure: Introduce the sample solution into the mass spectrometer. The resulting mass spectrum should display a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound.[12][18]

4.4. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an ATR accessory.

-

Expected Characteristic Peaks:

Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control of this compound.

Caption: Quality Control Workflow for this compound.

This comprehensive approach to defining and verifying the purity and quality of this compound is essential for ensuring the integrity of the final pharmaceutical product and for meeting stringent regulatory expectations.[21][22][23]

References

- 1. thepharmamaster.com [thepharmamaster.com]

- 2. globalpharmatek.com [globalpharmatek.com]

- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]

- 4. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. jchps.com [jchps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 9. azolifesciences.com [azolifesciences.com]

- 10. lcms.cz [lcms.cz]

- 11. benchchem.com [benchchem.com]

- 12. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 16. assayprism.com [assayprism.com]

- 17. ijarsct.co.in [ijarsct.co.in]

- 18. agilent.com [agilent.com]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. npra.gov.my [npra.gov.my]

- 22. coherentmarketinsights.com [coherentmarketinsights.com]

- 23. fda.gov [fda.gov]

3-N-Cbz-Aminomethylaniline as a selectively protected diamine

Beginning Research on Molecule

I'm starting a deep dive into "3-N-Cbz-amin omethylaniline." I'm prioritizing its properties, how it's made, and what it's used for, especially regarding its role as a selectively protected diamine. This initial phase is crucial for establishing a solid foundation.

Analyzing Quantitative Data

I'm now hunting for hard data on "3-N-Cbz-amin omethylaniline": yields, purity metrics, spectral data are high priorities. Detailed synthesis and deprotection protocols are also critical. My next step will be to visualize the key transformations and reaction schemes for this molecule. I'm aiming for detailed experimental workflows that will become diagrams for a technical guide.

Reviewing Cbz Protection

I've been meticulously reviewing the intricacies of benzyloxycarbonyl (Cbz) protecting group chemistry. The initial search yielded a strong foundation, encompassing installation, hydrogenolysis and acidic deprotection, and compatibility with other protecting groups. I'm focusing on the details of this and the specific context for my application of it.

Gathering Specific Data

I'm now zeroing in on 3-N-Cbz-aminomethylaniline. While my initial review of Cbz chemistry provided a solid base, I need precise information for my technical guide. I'm actively searching for quantitative data, detailed protocols, and real-world examples specifically for this protected aniline derivative. My previous searches yielded broad Cbz info, but this requires more specific content!

Uncovering Experimental Data

I've located a detailed experimental protocol for synthesizing 3-N-C bz-aminomethylaniline. The protocol is quite thorough, with specifics on reagents, ideal reaction conditions, and even the expected yield. Mass spectrometry data is also included.

Refining Protocol Details

I have a draft protocol for the synthesis of this compound, as well as deprotection strategies. While I possess information on common Cbz methods, I'm still searching for concrete examples of selective deprotection, particularly with quantitative data. Finding specific applications of the compound in multi-step syntheses remains a priority. I now know the mass spectrometry data, MS (ESI) m/z 257.3 (M+H)+.

Examining Relevant Procedures

I've made headway in understanding the synthetic landscape. I found a detailed protocol for benzyl carbamate synthesis. Additionally, I uncovered a procedure related to 3-N-Cbz-aminomethyl, broadening my perspective.

Compiling Synthesis Details

I've assembled a wealth of information. I now have the synthesis protocol for this compound, plus crucial mass spectrometry data. I've also gathered general Cbz deprotection methods. However, I still need the specific NMR data and examples of multi-step syntheses using this compound. Furthermore, I lack a detailed protocol for selective Cbz deprotection in this specific molecule.

Analyzing Missing Information

I've made considerable progress. I gathered procedures for benzyl carbamate and this compound synthesis with reaction details and yield, plus mass spec data. I have general Cbz deprotection methods. However, I still need the specific NMR data and examples of multi-step syntheses using this compound. Finally, I lack a detailed protocol for selective Cbz deprotection in this specific molecule, so that's my focus now.

Gathering Urethane Data

I've made some headway! I located a helpful document outlining a general urethane synthesis using benzylic hydrogens. It includes 1H and 13C NMR data, which is a big help. I'm now cross-referencing this information with other resources to build a more complete picture.

Refining the Synthesis Route

I've made more progress. I've compiled various Cbz deprotection methods and identified the importance of benzyl carbamate in HIV-integrase inhibitor synthesis. I have detailed protocols for benzyl carbamate synthesis and yield information. I'm now focusing on finding specific NMR data for this compound, as well as a published multi-step synthesis example to demonstrate its application. I'm still seeking a specific deprotection protocol with associated yield.

Targeting Specific Data Gaps

I've been busy! I've confirmed that the information I've compiled so far is relevant, particularly the benzyl carbamate synthesis and deprotection methods. My current focus is laser-focused on acquiring the precise 1H and 13C NMR data for this compound. I'm also actively searching for a published multi-step synthesis example that uses it as a key intermediate and a specific, well-documented deprotection protocol with associated yield. These are now my top priorities for the next stage of my research.

Role of the Cbz protecting group in 3-N-Cbz-Aminomethylaniline

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of the Carboxybenzyl (Cbz) protecting group in the synthesis and application of 3-N-Cbz-Aminomethylaniline.

Executive Summary

In the landscape of complex organic synthesis, particularly in pharmaceutical development, the use of protecting groups is fundamental for achieving desired molecular architectures. The Carboxybenzyl (Cbz or Z) group is a cornerstone in amine protection, offering stability and selective removal. This document elucidates the role of the Cbz protecting group in the context of 3-Aminomethylaniline, a versatile building block in medicinal chemistry. By selectively protecting the more nucleophilic aliphatic amine, the Cbz group allows for controlled functionalization of the aniline moiety. This guide provides a comprehensive overview of the protection and deprotection strategies, detailed experimental protocols, and the synthetic utility of the resulting intermediate, this compound.

The Carboxybenzyl (Cbz) Protecting Group

The Cbz group, formally known as Benzyloxycarbonyl, was introduced by Leonidas Zervas and Max Bergmann in 1932 and has since become an indispensable tool in peptide synthesis and broader organic chemistry.[1] It is valued for its ability to protect amines as stable carbamates, which are resilient to a wide range of non-reductive chemical conditions.

Key Advantages of the Cbz Group:

-

Stability: The Cbz group is robust and stable under both basic and mildly acidic conditions, making it compatible with a variety of subsequent reaction steps.[2]

-

Orthogonality: It is orthogonal to many other common protecting groups, such as the acid-labile Boc group, allowing for selective deprotection strategies in complex molecules.[1][2]

-

Mild Removal: The primary method for Cbz group removal is catalytic hydrogenation, an exceptionally mild process that proceeds at neutral pH and typically results in high yields with easily removable byproducts (toluene and CO2).[1][3]

Synthesis and Role of this compound

The synthesis involving 3-Aminomethylaniline highlights the strategic importance of the Cbz group. The molecule contains two distinct amine functionalities: a primary aliphatic amine (-CH₂NH₂) and a primary aromatic amine (-C₆H₄NH₂). The aliphatic amine is significantly more nucleophilic and basic than the aromatic amine. This difference in reactivity allows for the selective protection of the aminomethyl group.

Selective Protection of the Aliphatic Amine

The protection step involves the reaction of 3-Aminomethylaniline with benzyl chloroformate (Cbz-Cl) under mild basic conditions. The more nucleophilic aliphatic amine selectively attacks the electrophilic carbonyl carbon of Cbz-Cl, forming a stable carbamate linkage. The aromatic amine remains largely unreacted under these conditions.

This selective protection is the core function of the Cbz group in this context. By "masking" the highly reactive aminomethyl group, it liberates the aniline functionality for further, controlled chemical modifications. The resulting intermediate, this compound, is a valuable synthon where reactions can be directed specifically at the aniline nitrogen or the aromatic ring.

References

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Aniline Derivatives

For Immediate Release

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as indispensable precursors in the development of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and biological significance of aniline derivatives, with a focus on key synthetic methodologies and their practical implementation.

Aniline, a simple aromatic amine, possesses a unique reactivity profile that allows for diverse chemical modifications.[1] Its derivatives are integral components of numerous blockbuster drugs, including anticancer agents, analgesics, and antimicrobials.[2][3] The versatility of the aniline scaffold has cemented its role as a privileged structure in medicinal chemistry.[2]

Key Synthetic Methodologies

The construction of carbon-nitrogen bonds to form aniline derivatives is a cornerstone of modern organic chemistry. Several powerful synthetic methods have emerged, each with its own advantages and substrate scope. This guide will focus on three of the most prevalent and impactful reactions: the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][4] This method allows for the formation of C-N bonds between aryl halides or triflates and a wide range of amines, including anilines.[2][4] The reaction is prized for its high functional group tolerance, broad substrate scope, and generally high yields.[5] The choice of palladium precatalyst, phosphine ligand, and base is critical for the success of the reaction, particularly with challenging substrates like sterically hindered or electron-poor aryl chlorides.[4][5]

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Anilines - A Comparative Overview

| Entry | Aryl Halide | Aniline | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Aniline | γ-Fe2O3@MBD/Pd-Co | K2CO3 | Water | 50 | 1 | 98 | [6] |

| 2 | 4-Chlorotoluene | Morpholine | Pd(dba)2 / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [7] |

| 3 | 3-Chloro-5-(4-fluorophenyl)aniline | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 110 | 12 | >95 (typical) | [5] |

| 4 | Aryl Chloride | Primary/Secondary Amine | Pd(OAc)2 / CyPF-tBu | K3PO4 | Dioxane | 120 | 18 | 70-95 | [4] |

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods.[8] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern protocols often employ copper(I) salts as catalysts in conjunction with ligands, allowing the reaction to proceed under milder conditions.[8] The Goldberg reaction is a specific type of Ullmann condensation that involves the coupling of an aniline with an aryl halide.[8]

Table 2: Ullmann Condensation for the Synthesis of N-Aryl Anilines

| Entry | Aryl Halide | Aniline | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Chlorobenzoic Acid | Aniline | CuI | Phenanthroline | KOH | - | High | - | [8] |

| 2 | Aryl Iodide | Amine | CuI | N-Methylglycine | K3PO4 | DMSO | 40-90 | Good to Excellent | [9][10] |

| 3 | Aryl Bromide | Amine | CuI | L-Proline | K2CO3 | DMSO | 40-90 | Good to Excellent | [9][10] |

| 4 | Aryl Halide | Amidine | CuI | L19 | Cs2CO3 | - | - | Moderate to Good | [11] |

Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines, including N-alkylanilines.[1] This one-pot reaction typically involves the reaction of a ketone or aldehyde with an aniline to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1] A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.[1][12] This method is particularly valuable for introducing alkyl substituents to the nitrogen atom of aniline.

Table 3: Reductive Amination of Carbonyl Compounds with Anilines

| Entry | Carbonyl Compound | Aniline | Reducing Agent | Catalyst/Additive | Solvent | Conditions | Yield (%) | Reference |

| 1 | Aldehyde/Ketone | Aniline | NaBH4 | Boric Acid | Solvent-free | - | Good to Excellent | [12] |

| 2 | Ketone | Electron-deficient Aniline | BH3·THF | AcOH | CH2Cl2 | rt, hours | Variable | [13] |

| 3 | Ketone | Electron-deficient Aniline | NaBH4 | TMSCl | DMF | rt, 10-25 min | High | [13] |

| 4 | Aldehyde | Aniline | Phenylsilane | Dibutyltin dichloride | - | Microwave | Rapid, High | [14] |

Experimental Protocols

Detailed Protocol for Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline with Morpholine

Materials:

-

3-Chloro-5-(4-fluorophenyl)aniline

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube

-

Standard laboratory glassware for workup and purification[5]

Procedure:

-

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

-

The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

To the Schlenk tube, add NaOtBu (1.2-1.5 equivalents), 3-Chloro-5-(4-fluorophenyl)aniline (1.0 equivalent), and morpholine (1.1-1.2 equivalents).

-

Anhydrous toluene is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

-

The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.[5]

General Protocol for Ullmann Condensation of an Aryl Iodide with an Aniline

Materials:

-

Aryl iodide

-

Aniline

-

Copper(I) iodide (CuI)

-

N-Methylglycine

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware for workup and purification[9][10]

Procedure:

-

To a reaction vessel, add the aryl iodide (1.0 mmol), aniline (1.2 mmol), CuI (5-10 mol%), N-methylglycine (10-20 mol%), and K₃PO₄ (2.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas.

-

Anhydrous DMSO is added, and the reaction mixture is heated to a temperature between 40-90 °C.

-

The reaction is stirred until completion, as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.[9][10]

General Protocol for Reductive Amination of a Ketone with an Aniline

Materials:

-

Ketone

-

Aniline

-

Sodium borohydride (NaBH₄)

-

Boric acid

-

Standard laboratory glassware for workup and purification[12]

Procedure:

-

In a reaction flask, the ketone (1.0 mmol), aniline (1.0 mmol), and boric acid (1.0 mmol) are mixed.

-

The mixture is stirred at room temperature under solvent-free conditions.

-

Sodium borohydride (1.5 mmol) is added portion-wise to the reaction mixture.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by an appropriate method, such as column chromatography or recrystallization.[12]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving aniline derivatives, a typical experimental workflow, and a reaction mechanism.

Conclusion

Aniline derivatives continue to be of paramount importance in the field of organic synthesis, particularly for the development of new therapeutic agents. The synthetic methodologies outlined in this guide—Buchwald-Hartwig amination, Ullmann condensation, and reductive amination—represent powerful tools for the construction of diverse aniline-based molecules. A thorough understanding of these reactions, including their mechanisms, scope, and practical execution, is essential for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. gctlc.org [gctlc.org]

- 2. benchchem.com [benchchem.com]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 3-N-Cbz-Aminomethylaniline in Peptide Synthesis

Disclaimer: The following application notes and protocols describe a potential application for 3-N-Cbz-Aminomethylaniline in solid-phase peptide synthesis. As of this writing, this compound is not a commonly documented reagent for this purpose in publicly available scientific literature. Therefore, the protocols provided are based on established principles of peptide chemistry and analogous linker strategies. Researchers should consider these as a conceptual guide and would need to perform initial optimization and validation.

Introduction

This compound is a bifunctional molecule that can be hypothetically employed as a cleavable linker in solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides. The aminomethyl group, protected by a benzyloxycarbonyl (Cbz) group, provides a handle for attachment to a solid support. The aniline nitrogen can serve as the initiation point for peptide chain elongation. The benzylic amide linkage formed upon cleavage is susceptible to acidic conditions, allowing for the release of the final peptide amide. This approach offers an alternative to standard amide-producing resins like Rink Amide or MBHA resins.

Core Principles

The strategy involves a three-stage process:

-

Linker Synthesis and Immobilization: Synthesis of this compound and its subsequent covalent attachment to a suitable solid support, such as 2-chlorotrityl chloride (2-CTC) resin.

-

Solid-Phase Peptide Synthesis (SPPS): Elongation of the peptide chain on the aniline nitrogen of the immobilized linker using standard Fmoc/tBu chemistry.

-

Cleavage: Release of the synthesized peptide from the resin as a C-terminal amide using an acidic cleavage cocktail.

Data Presentation

The following tables present representative quantitative data for the key stages of the process. These values are illustrative and may vary depending on the specific peptide sequence and reaction conditions.

| Parameter | Value | Method of Determination |

| Linker Loading on 2-CTC Resin | ||

| Initial Resin Substitution | 1.2 mmol/g | Manufacturer's Specification |

| Linker Loading Efficiency | 85% | Gravimetric Analysis |

| Final Resin Substitution | 1.02 mmol/g | Gravimetric Analysis |

| **Peptide Synthesis (Model Peptide: H-Ala-Phe-Gly-NH₂) ** | ||

| Fmoc Deprotection Efficiency (per cycle) | >99% | UV-Vis Spectroscopy of Piperidine-Dibenzofulvene Adduct |

| Coupling Efficiency (per cycle) | >99% | Kaiser Test[1] |

| Final Peptide | ||

| Crude Peptide Yield | 78% | Gravimetric Analysis |

| Crude Peptide Purity | 89% | RP-HPLC (220 nm) |

| Final Purity (after purification) | >98% | RP-HPLC (220 nm) |

| Observed Mass (M+H)⁺ | 279.15 Da | Mass Spectrometry |

| Expected Mass (M+H)⁺ | 279.15 Da | Theoretical Calculation |

Table 1: Representative Quantitative Data for Peptide Synthesis using a this compound Linker.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the linker molecule from 3-aminobenzylamine.

Materials:

-

3-Aminobenzylamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-aminobenzylamine (1.0 eq) in DCM.

-

Add an aqueous solution of NaHCO₃ (2.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography.

Protocol 2: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the synthesized linker to 2-CTC resin.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve this compound (2.0 eq relative to resin capacity) and DIPEA (4.0 eq) in anhydrous DCM (10 mL).

-

Add the solution to the swollen resin and agitate at room temperature for 2 hours.

-

To cap any unreacted chlorotrityl sites, add MeOH (1 mL) and agitate for an additional 30 minutes.

-

Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum to a constant weight. The loading can be estimated by the weight gain of the resin.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single cycle of deprotection and coupling for elongating the peptide chain.

Materials:

-

Linker-loaded resin from Protocol 2

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (0.95 eq relative to amino acid), HOBt (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Fmoc Deprotection:

-

Swell the resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq relative to resin loading) and HOBt (3.0 eq) in DMF.

-

Add HBTU (2.85 eq) and allow to pre-activate for 2 minutes.

-

Add DIPEA (6.0 eq) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat the deprotection and coupling cycles for each amino acid in the sequence.

Protocol 4: Cleavage of the Peptide from the Resin

This protocol describes the final release of the peptide amide from the solid support.

Materials:

-

Peptide-loaded resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment) .

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail (10 mL per gram of resin) to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

References

Application Notes and Protocols: 3-N-Cbz-Aminomethylaniline as a Self-Immolative Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The linker is a critical component in the design of bioconjugates, particularly antibody-drug conjugates (ADCs), dictating the stability of the conjugate in circulation and the efficiency of payload release at the target site. Self-immolative linkers are sophisticated constructs designed to degrade in a controlled manner upon a specific triggering event, leading to the release of an unmodified payload. The most clinically validated self-immolative linker is based on p-aminobenzyl carbamate (PABC), which undergoes a 1,6-elimination reaction following enzymatic cleavage of a dipeptide trigger, such as valine-citrulline (Val-Cit).

These application notes explore the theoretical application of 3-N-Cbz-aminomethylaniline , a meta-isomer of the PABC backbone, as a novel self-immolative linker. While the para-isomer has been extensively studied and utilized, the meta-isomer presents an intriguing alternative that may offer different release kinetics and stability profiles. The carboxybenzyl (Cbz) group serves as a standard protecting group for the aniline nitrogen, which would be deprotected in the final stages of payload attachment.

This document provides a theoretical framework and detailed protocols for the synthesis, conjugation, and evaluation of bioconjugates utilizing this novel linker, based on established methodologies for analogous PABC-containing ADCs.

Principle of Action: The Self-Immolative Mechanism

The proposed mechanism for the 3-aminomethylaniline-based linker mirrors the 1,6-elimination of the PABC system. Following internalization of the ADC into a target cell, lysosomal proteases like Cathepsin B cleave the Val-Cit dipeptide. This cleavage unmasks a free aniline, which then triggers a spontaneous electronic cascade, resulting in the release of the payload, carbon dioxide, and aza-quinone methide.